1,1-Difluorohydrazine

Description

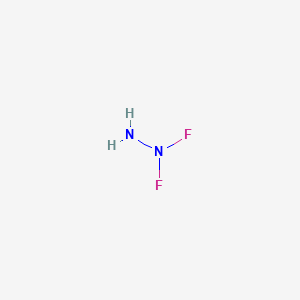

Structure

3D Structure

Properties

CAS No. |

115967-51-6 |

|---|---|

Molecular Formula |

F2H2N2 |

Molecular Weight |

68.026 g/mol |

IUPAC Name |

1,1-difluorohydrazine |

InChI |

InChI=1S/F2H2N2/c1-4(2)3/h3H2 |

InChI Key |

BGZRXRFIQNZCLZ-UHFFFAOYSA-N |

Canonical SMILES |

NN(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Difluorohydrazine

Exploration of Direct Fluorination Pathways

The most straightforward approach to the synthesis of 1,1-difluorohydrazine involves the direct fluorination of hydrazine (B178648) or its derivatives. This method aims to introduce two fluorine atoms onto the same nitrogen atom in a single conceptual process, though the reactions may proceed through multiple mechanistic steps. Key reagents and methodologies explored in this context include the use of powerful fluorinating agents such as sulfur tetrafluoride (SF₄) and diethylaminosulfur trifluoride (DAST).

The reaction of hydrazine with sulfur tetrafluoride represents a significant route to this compound. This process is typically conducted under anhydrous conditions, with the solvent playing a crucial role in the reaction's success. While specific yields and conditions are often proprietary or vary between studies, the general transformation is recognized as a viable, albeit challenging, method for the synthesis of this difluorinated compound.

Similarly, DAST has been investigated as a fluorinating agent for the synthesis of this compound. DAST is often considered a milder and more selective fluorinating agent compared to SF₄, potentially offering advantages in terms of byproduct formation and reaction control. The reaction of DAST with hydrazine underscores the ongoing efforts to develop more efficient and safer direct fluorination methods.

| Fluorinating Agent | Substrate | General Reaction Conditions | Reported Observations |

| Sulfur Tetrafluoride (SF₄) | Hydrazine | Anhydrous conditions, specific solvent systems | A viable but challenging route. |

| Diethylaminosulfur Trifluoride (DAST) | Hydrazine | Controlled addition, often at low temperatures | A potentially milder alternative to SF₄. |

Synthesis Strategies for Novel this compound Derivatives

The synthesis of derivatives of this compound is a critical area of research, as these compounds can exhibit a wide range of chemical and physical properties, with potential applications in energetic materials and as synthetic intermediates. The reactivity of the remaining N-H bonds in this compound allows for the introduction of various functional groups.

One primary strategy for derivatization is the reaction of this compound with electrophiles. For example, condensation reactions with aldehydes and ketones could lead to the formation of the corresponding 1,1-difluorohydrazones. These hydrazones would be of interest for their potential biological activity and as monomers for polymerization.

Furthermore, acylation of this compound with acyl chlorides or anhydrides would yield N-acyl-N,N-difluorohydrazides. These derivatives could serve as precursors to more complex heterocyclic systems or as energetic plasticizers in propellant formulations. The introduction of aromatic or heteroaromatic rings through substitution reactions could also lead to a diverse library of novel this compound derivatives with tailored properties.

| Reaction Type | Reactant | Potential Derivative | Significance |

| Condensation | Aldehydes/Ketones | 1,1-Difluorohydrazones | Potential for biological activity and polymer synthesis. |

| Acylation | Acyl Halides/Anhydrides | N-acyl-N,N-difluorohydrazides | Precursors to heterocycles and energetic materials. |

| Substitution | Aryl/Heteroaryl Halides | Aryl/Heteroaryl-1,1-difluorohydrazines | Tailoring of electronic and physical properties. |

Mechanistic Investigations of this compound Formation

Understanding the mechanism of this compound formation is crucial for optimizing existing synthetic routes and developing new, more efficient methods. While detailed experimental and computational studies specifically on the formation of this compound are limited in publicly accessible literature, insights can be drawn from the general principles of fluorination reactions.

In the case of direct fluorination with reagents like SF₄, the mechanism likely involves the initial formation of a sulfur-based intermediate, followed by the nucleophilic attack of the hydrazine nitrogen on the sulfur center. Subsequent elimination and fluoride (B91410) transfer steps would lead to the formation of the N-F bonds. The regioselectivity for the formation of the 1,1-difluoro isomer over the 1,2-difluoro isomer is a key mechanistic question that warrants further investigation. It is hypothesized that the formation of an initial monofluorinated hydrazine intermediate may influence the position of the second fluorination.

Theoretical studies, employing computational chemistry methods such as Density Functional Theory (DFT), could provide valuable insights into the reaction pathways, transition state energies, and the thermodynamic and kinetic factors that govern the formation of this compound. Such studies could help in elucidating the role of the fluorinating agent, the solvent, and the reaction conditions in controlling the selectivity and yield of the reaction.

Computational Chemistry and Theoretical Investigations of 1,1 Difluorohydrazine

Quantum Chemical Calculation Methodologies

The computational investigation of molecules like 1,1-difluorohydrazine typically employs a range of quantum chemical methods to predict molecular structures, energies, and other properties. These methods vary in their accuracy, computational cost, and the way they approximate the solutions to the Schrödinger equation.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. This approach calculates the electronic energy and other properties based on the molecule's electron density. Various functionals, which are approximations of the exchange-correlation energy, are available within DFT, allowing for a tunable approach to studying molecular systems. For a molecule like this compound, DFT would be a suitable method to explore its geometric parameters and vibrational frequencies. However, specific studies applying DFT to this compound are not prominently available.

Ab Initio Quantum Chemistry Calculations

Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Configuration Interaction (CI) fall under this category. These methods are generally more computationally demanding than DFT but can offer higher accuracy, particularly when electron correlation effects are significant. A systematic ab initio study of this compound would provide valuable benchmarks for its electronic structure and energy.

Coupled-Cluster Theory (CCSD) Applications

Coupled-Cluster (CC) theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. Due to its significant computational cost, it is often used to obtain highly accurate single-point energies for geometries optimized with less expensive methods. The application of CCSD(T) to the conformers of this compound would yield very reliable relative energies, crucial for understanding its conformational preferences.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is expected to be governed by rotation around the N-N bond and inversion at the nitrogen atom bearing two hydrogen atoms. A potential energy surface (PES) maps the energy of the molecule as a function of its geometric coordinates, providing a complete picture of its conformational possibilities.

Identification of Stationary Points (Minima and Saddle Points)

A computational conformational analysis would involve locating the stationary points on the potential energy surface. Energy minima correspond to stable conformers, while first-order saddle points represent transition states for conformational changes like bond rotation or inversion. For this compound, one would expect to find different staggered and eclipsed-like structures as stationary points. However, the specific geometries and relative energies of these points for this compound have not been detailed in the surveyed literature.

Characterization of Rotational Barriers and Inversion Processes

The energy differences between the minima and the transition states define the energy barriers for rotation around the N-N bond and for the inversion of the -NH₂ group. These barriers are critical for understanding the molecule's dynamic behavior and the rates of interconversion between different conformers. While methods for calculating these barriers are well-established, specific values for this compound are not available in the public domain.

Energetic Properties and Stability Assessments

Computational methods are instrumental in evaluating the energetic landscape of this compound, predicting its stability and thermodynamic properties. These assessments are vital for understanding its potential as an energetic material or as a reactive intermediate.

Homolytic Bond Dissociation Enthalpies (BDEs) of N-N and N-F Bonds

The homolytic bond dissociation enthalpy (BDE) is a key measure of bond strength, representing the enthalpy change when a bond is broken homolytically to form two radical species. For this compound, the BDEs of the N-N and N-F bonds are critical indicators of its thermal stability and decomposition pathways.

While specific, explicitly calculated BDE values for the N-N and N-F bonds in this compound are not prominently available in the surveyed literature, the established methodologies for their computation are well-documented. High-level ab initio molecular orbital methods and density functional theory (DFT) are standard approaches for calculating BDEs. For instance, composite methods like Gaussian-n (Gn) theories (e.g., G3MP2) and others are frequently employed to achieve high accuracy in thermochemical calculations for small to medium-sized molecules. scirp.orgresearchgate.net These methods correct for deficiencies in less computationally expensive models to provide results that are often in close agreement with experimental data. scirp.org

For comparison, the bond dissociation energy for the N-N bond in the parent molecule, hydrazine (B178648) (H₂NNH₂), is approximately 167 kJ/mol. stackexchange.com In tetrafluorohydrazine (B154578) (F₂NNF₂), the N-N bond is significantly weaker, with a reported BDE of about 21.5 kcal/mol (89.9 kJ/mol). nih.gov It is expected that the BDEs for this compound would be influenced by the presence of the two fluorine atoms on a single nitrogen, likely altering the bond strengths relative to both hydrazine and tetrafluorohydrazine.

Theoretical Prediction of Thermochemical Parameters

The theoretical prediction of thermochemical parameters, such as the gas-phase standard molar enthalpy of formation (ΔfH°), is essential for chemical process modeling and safety analysis. These values are typically calculated using high-level computational methods that can predict thermochemical data with accuracy comparable to experimental measurements. osti.gov

Similar to BDEs, a specific, theoretically derived value for the heat of formation of this compound was not found in the reviewed literature. However, the computational protocols for such a determination are well-established. Methods like the G3MP2 composite procedure or other advanced ab initio techniques are used to calculate the total energies of the molecule and its constituent elements in their standard states. scirp.orged.ac.uk These calculations involve geometry optimization followed by frequency analysis to obtain zero-point vibrational energies and thermal corrections, which are crucial for deriving an accurate enthalpy of formation. stackexchange.com The accuracy of these predictions relies heavily on the chosen level of theory and basis set, with composite methods often providing a reliable balance of accuracy and computational cost for a wide range of molecules. researchgate.net

Molecular Electronic Structure and Bonding Analysis

Investigation of Anomalous Predicted Bond Lengths in 1,1-Difluorohydrazines

Computational studies on this compound and its derivatives have revealed interesting and anomalous features in their predicted ground-state geometries. dtic.mil Specifically, these studies, employing density functional theory (DFT), have shown that the two N-F bonds have considerably different lengths, and the N-N bond is shorter than would be typically expected. dtic.mil

This phenomenon is highly dependent on the molecule's conformation. The anomalies are most pronounced when the lone pair of electrons on the unsubstituted nitrogen atom is coplanar with the N-N bond and one of the N-F bonds. dtic.mil This specific alignment allows for a significant delocalization of electronic charge. dtic.mil This effect can be viewed as a form of the anomeric effect, where a lone pair on a heteroatom donates electron density into an adjacent antibonding orbital. dtic.mil In this case, the lone pair on the NH₂ nitrogen delocalizes into the σ* antibonding orbital of the trans-oriented N-F bond, simultaneously strengthening and shortening the N-N bond while weakening and lengthening that specific N-F bond. dtic.mil

When the substituents on the NH₂ group are strongly electron-attracting, such as cyano groups in (NC)₂N-NF₂, these bond length anomalies are eliminated. dtic.mil In this case, the N-F bond lengths become nearly equal and the N-N bond lengthens to a more typical single-bond distance. dtic.mil This observation provides strong support for the charge delocalization interpretation of the bonding anomalies. dtic.mil

Table 1: Computed Bond Lengths (Å) in a Substituted this compound and Reference Molecules

| Molecule/Conformation | N-N Distance (Å) | N-F Bond 'a' (Å) | N-F Bond 'b' (Å) |

| Conformation 1B | 1.36 - 1.38 | 1.564 | 1.422 |

| Conformation 1D | 1.36 - 1.38 | 1.432 | 1.505 |

| (NC)₂N-NF₂ | 1.460 | 1.410 | 1.420 |

Data sourced from a computational study on substituted 1,1-difluorohydrazines. dtic.mil Conformations 1B and 1D represent different rotational isomers of the same molecule, highlighting the conformational dependence of the anomalous bond lengths.

Analysis of Charge Distribution and Electrostatic Potentials

The anomalous bond lengths observed in this compound are a direct consequence of its electronic charge distribution. dtic.mil The delocalization of the nitrogen lone pair, which underlies the anomeric effect responsible for the geometric peculiarities, fundamentally alters the distribution of electrons within the molecule. dtic.mil

Computational analyses, such as Natural Bond Orbital (NBO) analysis, are used to quantify this charge delocalization. NBO analysis can reveal the donor-acceptor interactions between filled (bonding or lone pair) orbitals and empty (antibonding) orbitals. For this compound, this analysis would show a significant interaction between the lone pair orbital (n) of the NH₂ nitrogen and the antibonding orbital (σ) of one of the N-F bonds. This n → σ interaction results in a transfer of electron density, leading to a more positive charge on the NH₂ group and a more negative charge distributed between the N-F group, particularly on the elongated fluorine atom.

The electrostatic potential, which is determined by the charge distribution, reflects these electronic features. The region around the NH₂ group would exhibit a less negative (or more positive) potential than a typical amino group in a hydrazine, while the region around the NF₂ group, particularly the fluorine atom with the elongated bond, would show a more negative potential. This charge separation and resulting electrostatic potential are key to understanding the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization Techniques for 1,1 Difluorohydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing fluorinated hydrazine (B178648) compounds. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed insights into the molecular structure. slideshare.net The presence of fluorine atoms significantly influences the NMR spectra, offering unique diagnostic information. biophysics.org

In ¹H NMR spectroscopy, the chemical shift, signal splitting (multiplicity), and integration of proton signals provide a map of the hydrogen atoms within a molecule. compoundchem.com The environment of each proton determines its resonance frequency. oregonstate.edu For derivatives of 1,1-difluorohydrazine, protons on carbons adjacent to the nitrogen atoms or other functional groups will exhibit characteristic chemical shifts. For instance, in N,N-disubstituted-α,α-difluoroamine derivatives, the proton attached to the difluoromethyl group (-CF₂H) is highly deshielded by the two electronegative fluorine atoms, causing its signal to appear significantly downfield.

For example, the ¹H NMR spectrum of 1-(difluoromethyl)piperidine, a derivative, shows a characteristic signal for the -CF₂H proton. google.com The chemical environment influences the precise chemical shift values. libretexts.org

Table 1: Representative ¹H NMR Data for a this compound Derivative Data for N-(Difluoromethyl)morpholine

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-N- (x2) | 2.85 | Triplet (t) | 4.86 |

| -O-CH₂- (x2) | 3.71 | Triplet (t) | 4.86 |

| -CF₂-H | 5.93 | Singlet (s) | - |

Source: google.com

This interactive table shows the proton NMR data for N-(Difluoromethyl)morpholine, a derivative of this compound. The downfield shift of the -CF₂-H proton is a key feature.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically produces a distinct signal, and the chemical shift indicates its electronic environment. uhcl.edu In proton-decoupled ¹³C NMR spectra, each carbon signal usually appears as a singlet, which simplifies the spectrum. bhu.ac.in

For derivatives of this compound, the carbon atom bonded to the two fluorine atoms (the -CF₂- group) exhibits a characteristic signal that is significantly shifted downfield due to the high electronegativity of fluorine. Furthermore, this carbon signal is split into a triplet in the proton-coupled spectrum due to coupling with the two fluorine atoms (¹JCF). google.com

Table 2: Representative ¹³C NMR Data for a this compound Derivative Data for N-(Difluoromethyl)morpholine at -50°C in CDCl₃

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂-N- (x2) | 43.46 | Singlet (s) | - |

| -O-CH₂- (x2) | 66.00 | Singlet (s) | - |

| -CF₂- | 116.78 | Triplet (t) | 244 |

Source: google.com

This interactive table presents the carbon-13 NMR data for N-(Difluoromethyl)morpholine. The large coupling constant for the -CF₂- carbon is a definitive feature for this group.

¹⁹F NMR is a highly sensitive and powerful technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and spin ½ of the ¹⁹F nucleus. magritek.comaiinmr.com The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which minimizes signal overlap and provides high resolution. biophysics.org This technique is particularly useful for identifying and quantifying fluorinated compounds. nih.gov

In the ¹⁹F NMR spectrum of a this compound derivative containing a -CF₂H group, the two equivalent fluorine atoms typically give rise to a single signal. This signal will be split into a doublet due to coupling with the adjacent proton (²JFH). google.com

Table 3: Representative ¹⁹F NMR Data for a this compound Derivative Data for N-(Difluoromethyl)morpholine at -50°C in CDCl₃

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| =CF₂ | -102.95 | Doublet (d) | 57.56 |

Reference: CF₃COOH Source: google.com

This interactive table displays the fluorine-19 NMR data for N-(Difluoromethyl)morpholine. The chemical shift and coupling provide unambiguous evidence for the difluoromethyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. bhu.ac.in IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels, while Raman spectroscopy involves the inelastic scattering of monochromatic light. libretexts.orgyoutube.com

For hydrazine and its derivatives, characteristic vibrational modes include N-H stretching, N-H bending (scissoring), and N-N stretching. researchgate.netdtic.mil In this compound, the presence of the CF₂ group introduces strong C-F stretching vibrations, which are typically observed in the 1100-1000 cm⁻¹ region of the IR spectrum.

Table 4: General Regions for Characteristic Vibrational Frequencies in Hydrazine Derivatives

| Vibration | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Medium-Weak |

| C-H Stretch | 3000 - 2850 | Medium-Strong |

| N-H Bend | 1650 - 1580 | Variable |

| C-F Stretch | 1100 - 1000 | Strong |

| N-N Stretch | 1100 - 800 | Variable |

Source: uhcl.eduwpmucdn.com

This interactive table summarizes the expected infrared absorption regions for key functional groups in derivatives of this compound.

Mass Spectrometry for Structural Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. magritek.com It provides information about the molecular weight of a compound from the molecular ion peak (M⁺) and structural details from the fragmentation pattern. libretexts.org The fragmentation of the molecular ion into smaller, charged fragments is a reproducible process that acts as a molecular fingerprint. libretexts.org

For this compound and its derivatives, the ionization process would typically involve the removal of a lone pair electron from one of the nitrogen atoms. The resulting molecular ion can then undergo various fragmentation pathways. A common fragmentation process for amines involves alpha-cleavage, where a bond adjacent to the nitrogen atom is broken. libretexts.org

A potential fragmentation pathway for 1,1-difluorohydrazines involves the loss of a fluorine atom. diva-portal.org This process could be facilitated by resonance stabilization of the resulting cation. diva-portal.org The fragmentation pattern is highly dependent on the specific structure of the derivative. The presence of fluorine atoms is also readily identifiable by the isotopic pattern, although fluorine itself is monoisotopic.

Table 5: Common Neutral Losses and Fragment Types in Mass Spectrometry of Nitrogen Compounds

| Fragment Lost | Mass (Da) | Fragment Type |

|---|---|---|

| H• | 1 | Radical |

| CH₃• | 15 | Radical |

| F• | 19 | Radical |

| NH₂• | 16 | Radical |

| NF₂• | 52 | Radical |

Source: libretexts.orgmsu.edu

This interactive table lists common fragments that might be lost during the mass spectrometric analysis of this compound derivatives, aiding in the interpretation of the resulting spectrum.

Reaction Mechanisms and Chemical Reactivity of 1,1 Difluorohydrazine

Electrophilic and Nucleophilic Reaction Mechanisms

There is a lack of specific studies investigating the electrophilic and nucleophilic reactions of 1,1-difluorohydrazine. The presence of the electron-withdrawing fluorine atoms at the N(1) position would theoretically decrease the nucleophilicity of the nitrogen atoms compared to hydrazine (B178648). However, the lone pair on the N(2) nitrogen could still exhibit nucleophilic character. Conversely, the electron-deficient nature of the fluorinated nitrogen might render it susceptible to nucleophilic attack under certain conditions. Without experimental or computational studies, any discussion of specific reaction mechanisms, such as alkylation, acylation, or condensation reactions, would be purely speculative.

Investigations into Radical Reaction Intermediates

No experimental or theoretical investigations into the formation and behavior of radical intermediates derived from this compound have been found. The study of radical species is crucial for understanding decomposition and oxidation processes. For hydrazine, radicals such as N₂H₃• and •NH₂ are key intermediates. For this compound, one could hypothesize the formation of H₂NNF•, •HNNF₂, or F₂N• radicals, but their stability, reactivity, and the conditions under which they might be formed remain uninvestigated in the available scientific literature.

Kinetic and Thermodynamic Aspects of Derivatization Reactions

Consistent with the lack of information on its reactivity, no data on the kinetics or thermodynamics of derivatization reactions involving this compound is available. Such data would be essential for understanding the feasibility, rates, and equilibrium positions of reactions to form more complex molecules from this starting material. The synthesis of derivatives would be a key step in exploring potential applications, but the foundational kinetic and thermodynamic studies have not been published.

Coordination Chemistry of 1,1 Difluorohydrazine and Fluoroamino Ligands

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,1-difluorohydrazine as a ligand is anticipated to follow general methods used for other hydrazine (B178648) and amine complexes, typically involving the reaction of a metal salt with the free ligand in a suitable solvent. icm.edu.plresearchgate.net However, the synthesis would likely require specialized handling techniques due to the potential instability and reactivity of this compound, which is known to be shock-sensitive. nih.gov The choice of metal precursor (e.g., halides, acetates, or perchlorates) and solvent would be crucial in isolating stable complexes. researchgate.netua.esmdpi.com

Given the lack of specific reports on the isolation and structural characterization of this compound complexes, we can look at related structures to predict potential outcomes. The coordination would most likely occur through the lone pair of electrons on the -NH₂ nitrogen atom, as the electron density on the -NF₂ nitrogen is significantly diminished by the highly electronegative fluorine atoms. nih.gov

Structural characterization would rely on standard techniques in coordination chemistry.

Infrared (IR) Spectroscopy: Changes in the N-H and N-N stretching frequencies upon coordination would provide evidence of ligand binding. A shift in these bands compared to the free ligand is a hallmark of complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹⁵N NMR could provide detailed information about the ligand's environment and the electronic effects of coordination.

To illustrate the types of complexes that might be formed, the following table presents data for representative metal complexes with related hydrazine and fluoroamino ligands.

| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Key Structural Features |

|---|---|---|---|---|

| Ni(N₂H₄)₃₂ | Ni(II) | Hydrazine | Octahedral | Three bidentate bridging hydrazine ligands. icm.edu.pl |

| Co(N₂H₄)₃₂ | Co(II) | Hydrazine | Octahedral | Hydrazine acts as a bridging ligand. icm.edu.pl |

| [Cu(LCF3)₂] | Cu(II) | 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-1,3-propanedionate | Square Planar | Coordination through the diketonate oxygen atoms. mdpi.com |

| [Au{N(F)SO₂Ph}(SPhos)] | Au(I) | N-fluoro-N-phenylsulfonylamide | Linear | Coordination through the deprotonated nitrogen atom of the fluoroamido ligand. nih.gov |

Ligand Behavior of this compound in Transition Metal Systems

The behavior of this compound as a ligand is expected to be significantly different from that of unsubstituted hydrazine due to the strong inductive effect of the two fluorine atoms. nih.gov Ligands are Lewis bases that donate electron pairs to a metal center, which acts as a Lewis acid. nih.gov The electron-withdrawing -NF₂ group would decrease the basicity of the adjacent -NH₂ group, making this compound a weaker electron donor compared to hydrazine.

Coordination Modes:

Monodentate Coordination: The most probable coordination mode for this compound is as a monodentate ligand, binding to the metal center through the nitrogen atom of the -NH₂ group. nih.govjscimedcentral.com This is because the lone pair on this nitrogen is more available for donation than the one on the fluorine-substituted nitrogen.

Bridging Coordination: While hydrazine itself often acts as a bidentate bridging ligand connecting two metal centers, this behavior might be less favorable for this compound. icm.edu.pl The reduced electron density across the N-N bond would weaken its ability to bridge.

The electronic properties of the coordinated this compound would influence the stability and reactivity of the resulting metal complex. The ligand's weak donor strength would likely result in relatively labile metal-ligand bonds. nih.gov Furthermore, the presence of highly electronegative fluorine atoms could impart unique electronic and steric properties to the coordination sphere. rsc.org

Coordination-Induced Activation of N-H and N-F Bonds

A key aspect of coordination chemistry is the activation of otherwise inert chemical bonds upon ligand binding to a metal center. libretexts.orgresearchgate.net This activation can lead to bond cleavage and subsequent reactivity. acs.orgmdpi.comacs.org

N-H Bond Activation: Coordination of the -NH₂ group of this compound to a metal center would increase the acidity of the N-H protons. libretexts.org This occurs because the donation of electron density from the nitrogen to the metal makes the nitrogen atom more electron-deficient and thus more willing to release a proton. This coordination-induced acidification could facilitate deprotonation reactions to form a coordinated fluoroamido species, [M-NHNF₂]⁻. This type of N-H bond activation is a fundamental step in many catalytic processes involving amines and ammonia. researchgate.netnih.gov

N-F Bond Activation: The activation of N-F bonds in coordinated ligands is a less common but highly significant process. The strong N-F bond is generally unreactive. However, coordination to a sufficiently electron-rich and reactive metal center could potentially lead to its activation. Possible mechanisms for N-F bond activation include:

Oxidative Addition: A low-valent metal center could insert into the N-F bond, leading to its cleavage and the formation of a metal-fluoride and a metal-nitrido or -amido species. This process is analogous to the well-studied activation of C-F bonds. dss.go.th

Reductive Cleavage: An electron-rich metal complex could transfer electrons into an antibonding orbital of the N-F bond, weakening it and causing it to break.

While specific examples for this compound are not available, studies on other fluoroamido complexes have demonstrated that N-F bonds can undergo reactions such as insertion of CO or cleavage to form metal-fluoride species. nih.gov The reactivity would be highly dependent on the nature of the metal, its oxidation state, and the co-ligands present in the coordination sphere. espublisher.comnih.gov

Organometallic Chemistry Involving 1,1 Difluorohydrazine Moieties

Exploration of Catalytic Applications

The unique electronic and steric properties of ligands play a crucial role in determining the efficacy and selectivity of organometallic catalysts. savemyexams.comwikipedia.orglibretexts.org The introduction of fluorine atoms into a ligand can significantly alter its properties, which in turn can influence the catalytic activity of the corresponding metal complex.

Given the lack of synthesized organometallic complexes of 1,1-difluorohydrazine, it is unsurprising that there are no reported catalytic applications involving this moiety. Hypothetically, if stable and reactive complexes could be prepared, they could potentially find applications in areas where the electronic effects of the difluoroamino group could be beneficial. For example, they could be explored as catalysts in reactions such as hydrogenation, hydroformylation, or cross-coupling reactions. The strong inductive effect of the fluorine atoms could modulate the reactivity of the metal center in a way that is distinct from non-fluorinated hydrazine (B178648) or amine ligands.

Table 2: Potential Areas for Catalytic Exploration with this compound Complexes (Speculative)

| Catalytic Reaction | Potential Role of this compound Ligand |

| Hydrogenation | Modulating the electronic properties of the metal center to influence substrate activation. |

| C-H Activation | The electron-withdrawing nature could enhance the electrophilicity of the metal center. |

| Polymerization | Influencing the stereochemistry and properties of the resulting polymer. |

Prospective Research Avenues and Advanced Applications of 1,1 Difluorohydrazine

Considerations for High-Energy Density Material Design and Performance

The design of high-energy density materials (HEDMs) is a primary focus in the field of energetic materials research. researchgate.net The incorporation of the difluoroamino (-NF₂) group, a key feature of 1,1-difluorohydrazine and its derivatives, is a promising strategy for enhancing the performance of these materials. Computational studies have been instrumental in predicting the properties of hypothetical molecules and guiding synthetic efforts. researchgate.netwiley.com

The performance of HEDMs is not solely dependent on energy content but also on properties like density and detonation characteristics. For instance, N(NF₂)₃ is predicted to have a high density and to exist as a liquid over a broad temperature range (approximately 170–290 K) due to its nonpolar nature. researchgate.net Propellant formulations incorporating N(NF₂)₃ are projected to outperform standard oxidizers, with potential increases of up to 20% in specific impulse and up to 100% in density impulse. researchgate.net When combined with conventional explosives like HMX, compositions with N(NF₂)₃ are calculated to have significantly higher detonation performance than even powerful explosives like CL-20. researchgate.net

Table 1: Computed Detonation Properties of High Explosives with N(NF₂)₃

| Explosive Composition | Detonation Pressure (GPa) | Detonation Velocity (km/s) |

|---|---|---|

| HMX:N(NF₂)₃ (at 43% N(NF₂)₃ loading) | 47.3 | 10.11 |

Data sourced from computational studies. wiley.com

These theoretical findings underscore the potential of this compound-based structures in the design of advanced HEDMs with superior performance characteristics.

Precursor Chemistry for Novel Nitrogen-Fluorine Containing Architectures

This compound and related difluoroamino compounds serve as valuable precursors for the synthesis of novel molecules containing energetic nitrogen-fluorine (N-F) bonds. The reactivity of the -NF₂ group allows for its incorporation into various molecular frameworks, leading to new classes of energetic materials.

One synthetic strategy involves the direct fluorination of amino groups to form N,N-difluoroamino derivatives. For example, 3-amino-4-R-furazans can be converted to their corresponding 3-difluoroamino-4-R-furazans through fluorination. researchgate.net This method has been successful even in the presence of various electron-donating and electron-withdrawing substituents. researchgate.net

Another approach utilizes reagents that can transfer the difluoroamino group. For instance, N-difluoroaminonitroazoles have been synthesized by reacting N-unsubstituted nitroazoles with O-fluorosulfonyl-N,N-difluorohydroxylamine (F₂NOSO₂F) in the presence of a base. researchgate.net This creates compounds that contain both a nitro group and a difluoroamine (B82689) group within the same molecule, a combination known to enhance energetic properties. researchgate.net

The synthesis of difluoraminopolynitroaromatic compounds, such as stilbene, biphenyl, and terphenyl derivatives, has also been achieved by treating the corresponding amino compounds with elemental fluorine. researchgate.net These examples highlight the role of difluoroamination in creating complex, high-energy molecules.

Table 2: Examples of Synthetic Routes to N-F Compounds

| Precursor Type | Reagent/Method | Product Class |

|---|---|---|

| Aminofurazans | Elemental Fluorine | Difluoroaminofurazans |

| N-unsubstituted nitroazoles | F₂NOSO₂F | N-difluoroaminonitroazoles |

| Aminopolynitroaromatics | Elemental Fluorine | Difluoraminopolynitroaromatics |

Information compiled from synthetic studies on energetic materials. researchgate.net

These synthetic avenues demonstrate the utility of difluoroamino precursors in building a diverse range of nitrogen-fluorine containing architectures with tailored energetic properties.

Theoretical Design and Simulation of Functional Materials based on this compound Scaffolds

Theoretical and computational chemistry plays a crucial role in understanding the structure, stability, and reactivity of materials based on this compound scaffolds. Methods such as density functional theory (DFT) and ab initio quantum chemistry are employed to predict molecular geometries, bond energies, and other properties before attempting challenging and potentially hazardous syntheses. researchgate.netwiley.comresearchgate.net

Computational studies on 1,1-difluorohydrazines have revealed interesting structural features. For instance, in some substituted 1,1-difluorohydrazines, an anomalous bond length disparity is predicted, where one N-F bond is significantly longer than the other, and the N-N bond is shorter than expected. dtic.mil This has been interpreted in terms of charge delocalization, which can be influenced by the conformation of the molecule. dtic.mil Such insights are critical, as an elongated N-F bond might suggest a potential for facile loss of a fluoride (B91410) ion, which could impact the compound's stability and synthetic accessibility. wiley.comdtic.mil

Further theoretical investigations have shown that these bond length anomalies can be mitigated by introducing strongly electron-withdrawing substituents on the adjacent nitrogen atom. dtic.mil For example, in (NC)₂N-NF₂, the N-F bond lengths become nearly equal and the anomeric effect is not observed. dtic.mil This demonstrates how theoretical simulations can guide the design of more stable molecules by predicting the effects of substituent changes.

Table 3: Predicted Bond Lengths in Substituted 1,1-Difluorohydrazines

| Compound | N-N Bond Length (Å) | N-F Bond Lengths (Å) |

|---|---|---|

| H₂N-NF₂ | 1.432 | 1.371, 1.503 |

| (NC)₂N-NF₂ | 1.460 | 1.410, 1.420 |

Data from computational analysis at the Gaussian 92/DFT/B-P86/6-31G** level. dtic.mil

These computational approaches not only provide a deeper understanding of the fundamental chemistry of this compound and its derivatives but also offer a powerful tool for the in silico design and screening of new functional materials with desired properties, thereby accelerating the development of advanced energetic compounds. researchgate.netresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.